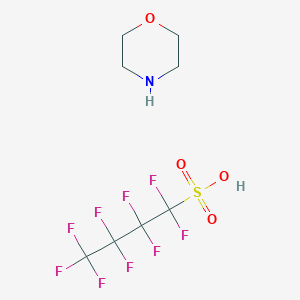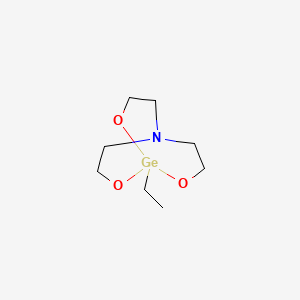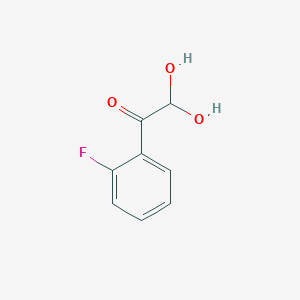![molecular formula C14H15NO B13820724 1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]ethanone is an organic compound that features a pyrrole ring substituted with two methyl groups at the 2 and 5 positions, attached to a phenyl ring which is further connected to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone typically involves the reaction of 2,5-dimethylpyrrole with a suitable phenyl ethanone derivative. One common method involves refluxing a mixture of 2,5-dimethylpyrrole and the appropriate phenyl ethanone in ethanol with a few drops of glacial acetic acid for several hours . This reaction yields the desired compound after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
作用機序
The mechanism of action of 1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone largely depends on its application. For instance, as an enzyme inhibitor, it interacts with specific enzyme active sites, blocking their activity. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target enzymes, such as dihydrofolate reductase and enoyl ACP reductase .
類似化合物との比較
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has similar structural features and has been studied for its ability to enhance monoclonal antibody production.
5-[4-(2,5-Dimethylpyrrol-1-yl)phenyl]-1,3,4-oxadiazole-2-thiol: Another related compound with potential antimicrobial properties.
Uniqueness: 1-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]ethanone is unique due to its specific substitution pattern on the pyrrole ring and its ethanone functional group, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-11(2)15(10)14-6-4-5-13(9-14)12(3)16/h4-9H,1-3H3 |
InChIキー |
IQEUQGCIUZEHAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)

![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)

![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)

![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)


![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
